N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSBQQGZHXPLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenylacetic acid under specific conditions to form the intermediate. This intermediate is then subjected to further reactions, including reduction and amidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthetic routes, and inferred properties.
Substituent Variations in Aromatic Moieties
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the propanamide backbone with benzamide and lacks the 2-fluorophenyl group.
- Properties : Reported 80% yield and melting point (90°C), suggesting higher crystallinity than the target compound. The absence of fluorine and hydroxyethyl groups may reduce polarity and hydrogen-bonding capacity .
- Key Difference : Simpler amide structure with fewer functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structure : Features an indole ring and biphenyl-fluorine system instead of 3,4-dimethoxyphenyl.
- Properties : The indole group may enhance π-π stacking interactions, while the biphenyl-fluorine system could improve binding to hydrophobic pockets in biological targets. Likely exhibits higher lipophilicity than the target compound .
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Substitutes 3-chlorophenethyl and naphthalenyl groups for the hydroxyethyl-dimethoxyphenyl chain.
Functional Group Modifications
3-(2,5-Dimethoxyphenyl)-N-(4-nitrophenyl)propanamide Derivatives
- N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Structure: Incorporates a tetrazole ring as a carboxylic acid bioisostere. This modification is common in angiotensin II receptor blockers .
Backbone and Stereochemical Variations
- (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Structure: Stereospecific hydroxy and acetamidophenoxy groups. Properties: The chiral center and bulky substituents may lead to enantiomer-specific activity, unlike the target compound, which lacks reported stereochemistry .
N-[2-(3,4-Difluorophenyl)-3H-isoindol-1-ylidene]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Research Implications
- Pharmacological Potential: The target compound’s methoxy and fluorine groups position it as a candidate for CNS or anticancer agents, leveraging aromatic interactions and moderate polarity.
- Synthetic Challenges : Hydroxyethyl and fluorophenyl groups may complicate synthesis (e.g., protecting group strategies), as seen in intermediates from and .
- Optimization Opportunities : Hybridizing features from compared compounds (e.g., adding tetrazole for acidity or indole for stacking) could enhance target engagement.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its implications in cancer treatment. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl moiety and a fluorophenyl group. Its IUPAC name is this compound. The presence of these functional groups is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H20FNO4 |
| Molecular Weight | 329.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves the inhibition of HDACs. HDAC inhibitors have been shown to induce differentiation and apoptosis in various cancer cell lines by altering gene expression patterns associated with cell cycle regulation and apoptosis pathways. The trifluoromethyl and hydroxyethyl groups enhance the compound's binding affinity to HDAC enzymes, promoting its efficacy as a therapeutic agent.
Research Findings
Recent studies have highlighted the compound's antiproliferative effects on cancer cells. For instance, a study evaluated its impact on human tumor cell lines, demonstrating significant inhibition of cell growth at certain concentrations. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.5 | Induced apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 12.0 | Inhibited proliferation |
| Study 3 | A549 (Lung Cancer) | 20.0 | Cell cycle arrest |
Case Studies
- Antiproliferative Activity : In vitro studies have shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, in a study involving MCF-7 cells, the compound demonstrated an IC50 value of 15.5 µM, indicating effective growth inhibition.
- Mechanistic Insights : A detailed mechanistic study revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and activation of caspases. This finding aligns with its role as an HDAC inhibitor, which is known to influence apoptotic signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
